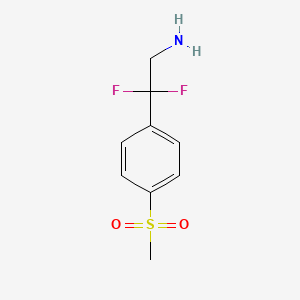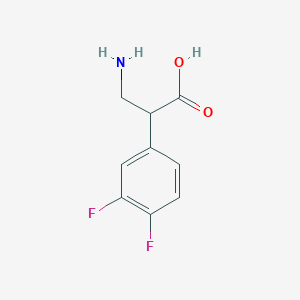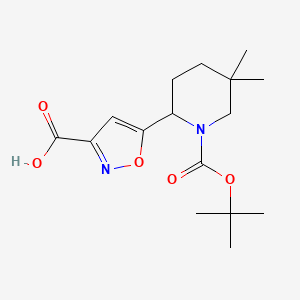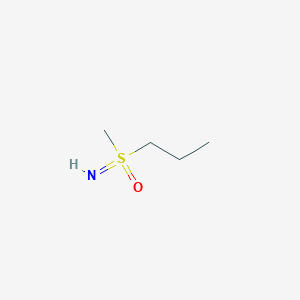![molecular formula C7H6BrNO3S B13541581 2-[(6-Bromopyridin-2-yl)sulfinyl]acetic acid](/img/structure/B13541581.png)
2-[(6-Bromopyridin-2-yl)sulfinyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(6-Bromopyridin-2-yl)sulfinyl]acetic acid is an organic compound with the molecular formula C7H6BrNO3S It is a derivative of pyridine, featuring a bromine atom at the 6th position and a sulfinyl group attached to the acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Bromopyridin-2-yl)sulfinyl]acetic acid typically involves the bromination of pyridine followed by the introduction of the sulfinyl and acetic acid groups. One common method involves the use of bromine and a suitable catalyst to brominate pyridine at the 6th position. The resulting 6-bromopyridine is then subjected to sulfoxidation using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce the sulfinyl group. Finally, the acetic acid moiety is introduced through a carboxylation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(6-Bromopyridin-2-yl)sulfinyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of 2-[(6-Bromopyridin-2-yl)sulfonyl]acetic acid.
Reduction: Formation of 2-[(6-Pyridin-2-yl)sulfinyl]acetic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(6-Bromopyridin-2-yl)sulfinyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(6-Bromopyridin-2-yl)sulfinyl]acetic acid involves its interaction with specific molecular targets. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The bromine atom may also participate in halogen bonding, influencing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(6-Chloropyridin-2-yl)sulfinyl]acetic acid
- 2-[(6-Fluoropyridin-2-yl)sulfinyl]acetic acid
- 2-[(6-Iodopyridin-2-yl)sulfinyl]acetic acid
Uniqueness
2-[(6-Bromopyridin-2-yl)sulfinyl]acetic acid is unique due to the presence of the bromine atom, which can engage in specific interactions such as halogen bonding. This property can enhance its binding affinity and specificity towards certain biological targets compared to its chloro, fluoro, and iodo analogs .
Propriétés
Formule moléculaire |
C7H6BrNO3S |
|---|---|
Poids moléculaire |
264.10 g/mol |
Nom IUPAC |
2-(6-bromopyridin-2-yl)sulfinylacetic acid |
InChI |
InChI=1S/C7H6BrNO3S/c8-5-2-1-3-6(9-5)13(12)4-7(10)11/h1-3H,4H2,(H,10,11) |
Clé InChI |
PMSMZQRZZYWDNW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)Br)S(=O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-{3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl}pyrrolidine](/img/structure/B13541515.png)
![3-(aminomethyl)-5-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-onehydrochloride](/img/structure/B13541548.png)



![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-iodophenyl)propanoic acid](/img/structure/B13541569.png)


![3-[4-Chloro-2-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13541587.png)

